molecular formula C16H17N3 B12539527 N-Methyl-1,3-diphenylimidazolidin-2-imine CAS No. 142808-17-1

N-Methyl-1,3-diphenylimidazolidin-2-imine

Cat. No.: B12539527
CAS No.: 142808-17-1
M. Wt: 251.33 g/mol
InChI Key: XQCXICSYOXJFGZ-UHFFFAOYSA-N
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Description

N-Methyl-1,3-diphenylimidazolidin-2-imine is a heterocyclic compound with the molecular formula C16H17N3 It is characterized by the presence of an imidazolidine ring substituted with methyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1,3-diphenylimidazolidin-2-imine typically involves the reaction of N-methyl-1,3-diphenylurea with a suitable amine under controlled conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1,3-diphenylimidazolidin-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The imidazolidine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-1,3-diphenylimidazolidin-2-one, while substitution reactions can introduce various functional groups into the imidazolidine ring.

Scientific Research Applications

N-Methyl-1,3-diphenylimidazolidin-2-imine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-1,3-diphenylimidazolidin-2-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1,3-diphenylurea: A precursor in the synthesis of N-Methyl-1,3-diphenylimidazolidin-2-imine.

    1,3-Diphenylimidazolidin-2-one: A structurally similar compound with different chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern on the imidazolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

142808-17-1

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

N-methyl-1,3-diphenylimidazolidin-2-imine

InChI

InChI=1S/C16H17N3/c1-17-16-18(14-8-4-2-5-9-14)12-13-19(16)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3

InChI Key

XQCXICSYOXJFGZ-UHFFFAOYSA-N

Canonical SMILES

CN=C1N(CCN1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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